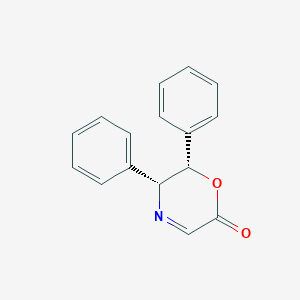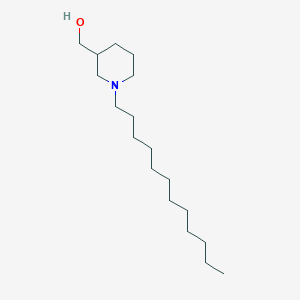
Ethyl tetradec-11-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl tetradec-11-enoate is an organic compound with the molecular formula C16H30O2. It is an ester derived from the reaction of ethanol and tetradec-11-enoic acid. This compound is characterized by its long carbon chain and a double bond located at the 11th position, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl tetradec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of tetradec-11-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where tetradec-11-enoic acid and ethanol are continuously fed into the system, and the ester product is continuously removed. This method enhances efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl tetradec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl tetradec-11-enoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including polymers and surfactants.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding ester hydrolysis.
Medicine: Research into its potential as a drug delivery agent due to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism by which ethyl tetradec-11-enoate exerts its effects depends on the specific application. In biological systems, it can interact with enzymes involved in lipid metabolism, such as esterases, which hydrolyze the ester bond to release ethanol and tetradec-11-enoic acid. These interactions can influence various metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Ethyl tetradec-9-enoate
- Ethyl tetradec-7-enoate
- Ethyl dodecanoate
Comparison: Ethyl tetradec-11-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. Compared to ethyl tetradec-9-enoate and ethyl tetradec-7-enoate, the double bond at the 11th position may result in different steric and electronic effects, affecting its behavior in synthetic and biological applications.
Eigenschaften
CAS-Nummer |
180251-96-1 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
ethyl tetradec-11-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
InChI-Schlüssel |
APRBSIPCKVBNFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



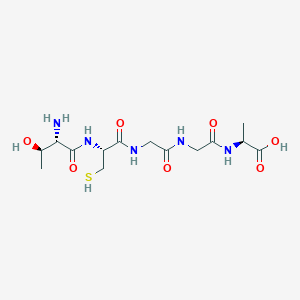
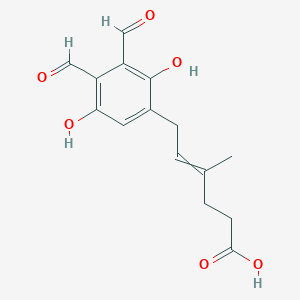
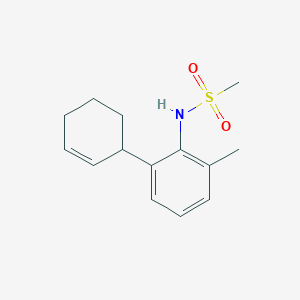
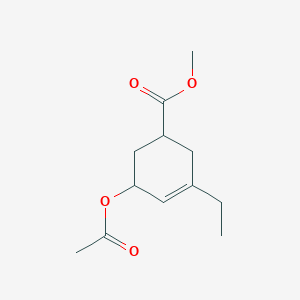
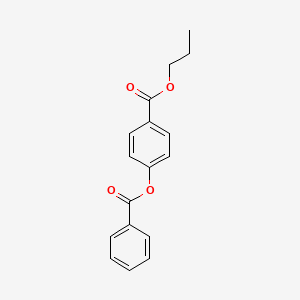
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
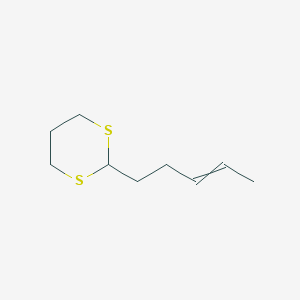
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
